Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate is a versatile chemical compound with a molecular weight of 290.31 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate typically involves several steps. One common method includes the reaction of 2-methyl-4-hydroxybenzofuran with tetrahydrofuran-2-ylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with methanol and a carboxylating agent under controlled conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate can be compared with other benzofuran derivatives, such as:
2-methylbenzofuran: Lacks the tetrahydrofuran-2-ylmethoxy and carboxylate groups, resulting in different chemical properties and applications.
4-hydroxybenzofuran: Contains a hydroxyl group instead of the tetrahydrofuran-2-ylmethoxy group, leading to different reactivity and biological activities.
Benzofuran-6-carboxylate:
The unique combination of substituents in Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate gives it distinct properties and makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3 |
InChI Key |
WIZADGIRUKHAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.